2-methoxy-N-(4-methoxyphenyl)nicotinamide
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Description
“2-methoxy-N-(4-methoxyphenyl)nicotinamide” is a chemical compound with the molecular formula C14H14N2O3 . It is also known as 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C13H12N2O2/c1-17-12-6-4-11(5-7-12)15-13(16)10-3-2-8-14-9-10/h2-9H,1H3,(H,15,16)
. This structure can be visualized using Java or Javascript .
Scientific Research Applications
Cancer Prevention and Treatment
2-methoxy-N-(4-methoxyphenyl)nicotinamide has been examined for its efficacy in cancer prevention and treatment. Its role as a retinoid analogue, particularly in the form of N-(4-hydroxyphenyl)retinamide (4-HPR) and its major metabolite N-(4-methoxyphenyl)retinamide (4-MPR), has been highlighted in various studies. These compounds have demonstrated significant potential in inhibiting tumor growth and inducing apoptosis in cancer cells, making them subjects of interest for chemoprevention and therapeutic applications in cancer. For instance, 4-HPR has been tested for its effectiveness against breast cancer and melanoma cells, suggesting that its metabolism to 4-MPR in sensitive cell lines may serve as a biomarker for its efficacy against human breast cancer and melanoma cells (Mehta et al., 1998).
Apoptosis Induction
The ability of this compound and its derivatives to induce apoptosis independently of retinoid receptors has been a significant area of research. Studies have shown that these compounds can initiate programmed cell death in cancer cells, a mechanism crucial for eliminating cancerous cells from the body. This property is particularly relevant for the development of new cancer therapies that target tumor cells directly, inducing cell death and reducing tumor growth (Xu et al., 2006).
Novel Drug Delivery Systems
Research has also explored the use of this compound in novel drug delivery systems to enhance the bioavailability of chemopreventive agents. An example of this is the development of a novel LYM-X-SORB organized lipid complex, which has been shown to increase the oral bioavailability of fenretinide (a derivative of this compound). Such advancements in drug delivery systems are critical for maximizing the therapeutic effects of cancer prevention drugs while minimizing their toxicity and side effects (Maurer et al., 2007).
Properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-7-5-10(6-8-11)16-13(17)12-4-3-9-15-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFJUPUBYCEXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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